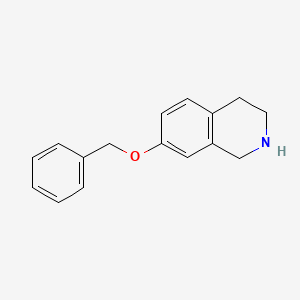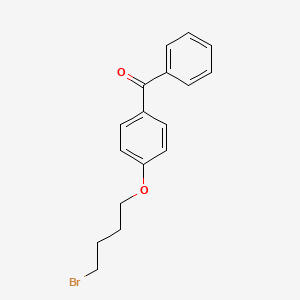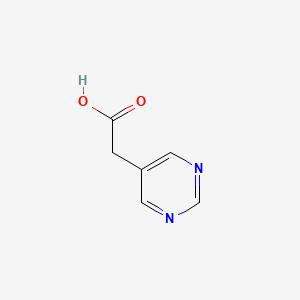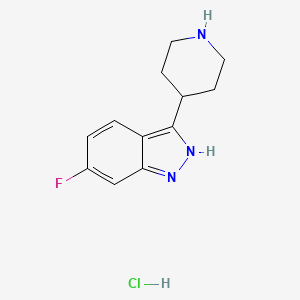
4-氯-4'-氟-3'-甲基苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4'-fluoro-3'-methylbenzophenone (4-CFMBP) is a synthetic organic molecule belonging to the class of benzophenones. It has been used in a wide range of scientific research applications, such as organic synthesis, photochemistry, and drug design. This molecule has a unique structure, with a chlorine atom substituting the carbon in the benzene ring and a fluorine atom substituting the hydrogen atom in the phenyl group. The presence of these two atoms makes this molecule more reactive than other benzophenones, making it useful for a variety of scientific research applications.
科学研究应用
合成和化学反应
Xanthen- 和 Thioxanthen-9-ones 的合成:研究表明,用氨中的钾酰胺处理卤代苯甲酮(包括类似于 4-氯-4'-氟-3'-甲基苯甲酮的化合物)可生成苯甲酸和 Xanthenones,表明其在有机合成中的用途 (Gibson, Vines, & Walthew, 1975).
分子几何和化学反应性研究:该化合物已用于光谱分析和量子化学研究,提供了对分子几何和化学反应性的见解,这对于了解其性质和潜在应用非常重要 (Satheeshkumar 等人,2017).
材料科学和聚合物化学
高性能聚合物的开发:4-氯-4'-氟-3'-甲基苯甲酮和相关化合物的合成有助于开发具有显着溶解性和热性能的高性能聚合物,可用于工程塑料和膜材料 (Xiao 等人,2003).
质子交换膜的开发:该化合物已用于合成刚性棒状聚(4'-苯基-2,5-苯甲酮)端基,这对于交替多嵌段磺化共聚物的产生非常重要。这些在质子交换膜的开发中具有应用,展示了其在先进材料科学中的相关性 (Ghassemi, Ndip, & Mcgrath, 2004).
生物医学应用
荧光化学传感器的开发:结构上与 4-氯-4'-氟-3'-甲基苯甲酮相关的化合物已用于开发用于金属离子检测的荧光化学传感器,这在环境监测和生物研究中都可以应用 (Ye 等人,2014).
药物合成和抗菌剂的研究:类似化合物的药效团属性已在合成具有潜在抗菌特性的新分子中得到探索,展示了其在药物发现和药物化学中的相关性 (Holla, Bhat, & Shetty, 2003).
环境科学
- 研究水中的光转化:涉及卤代化合物(如 4-氯-4'-氟-3'-甲基苯甲酮)的研究提供了对水中有机污染物光转化的见解,这对于了解环境降解过程至关重要 (Vialaton 等人,1998).
作用机制
Target of Action
Benzophenones, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzophenones can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine might influence these reactions due to their electronegativity and size.
Biochemical Pathways
Benzophenones can potentially affect various biochemical pathways depending on their specific substitutions and the biological targets they interact with .
Pharmacokinetics
The compound’s molecular weight (23465 g/mol) and predicted density (1277±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Benzophenones can potentially induce various cellular responses depending on their specific substitutions and the biological targets they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-4’-fluoro-3’-methylbenzophenone. For instance, its stability is best maintained when stored in a dry environment at room temperature .
生化分析
Biochemical Properties
4-Chloro-4’-fluoro-3’-methylbenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form radicals in the presence of ultraviolet radiation, which can lead to interesting photochemical transformations . These interactions are crucial for understanding the compound’s behavior in different biochemical contexts.
Cellular Effects
The effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form radicals can lead to oxidative stress, which in turn can alter cellular functions and signaling pathways . Additionally, its interactions with cellular proteins can modulate gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, 4-Chloro-4’-fluoro-3’-methylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form radicals in the presence of ultraviolet radiation is a key aspect of its molecular mechanism . These radicals can interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular functions. Long-term studies have shown that the compound can induce oxidative stress, leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can induce significant oxidative stress and cellular damage . It is crucial to determine the threshold levels to avoid toxic effects in experimental settings.
Metabolic Pathways
4-Chloro-4’-fluoro-3’-methylbenzophenone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form radicals can lead to the activation or inhibition of metabolic enzymes, thereby altering metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-4’-fluoro-3’-methylbenzophenone within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
4-Chloro-4’-fluoro-3’-methylbenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and functions.
属性
IUPAC Name |
(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARFWXKHBAQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607413 |
Source


|
| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59612-89-4 |
Source


|
| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


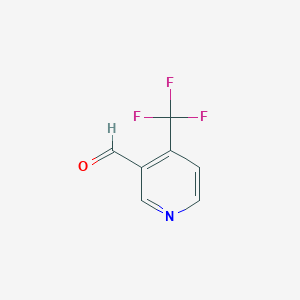
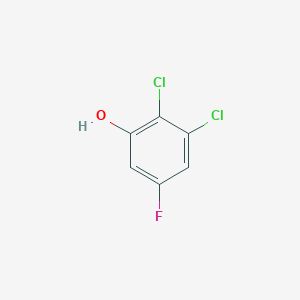




![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)

